4-(Pentafluoroethyl)aniline hydrochloride
Description
4-(Pentafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₇ClF₅N and a molecular weight of 247.58 g/mol. Its structure features a pentafluoroethyl (-C₂F₅) substituent at the para position of the aniline ring, combined with a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the -C₂F₅ group, which enhances lipophilicity and stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHOLOUZCUXTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-02-4 | |
| Record name | 4-(pentafluoroethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(Pentafluoroethyl)aniline hydrochloride is a fluorinated aromatic compound characterized by its unique structure, which includes a pentafluoroethyl group attached to an aniline moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and chemical stability. However, comprehensive studies detailing its biological activity remain limited.
- Molecular Formula : C₈H₇ClF₅N
- Molar Mass : Approximately 247.59 g/mol
- Solubility : Typically encountered as a hydrochloride salt, enhancing solubility in polar solvents.
Currently, there is no well-documented mechanism of action for 4-(pentafluoroethyl)aniline hydrochloride in the scientific literature. However, the presence of both the aniline and pentafluoroethyl groups suggests potential interactions with biological systems that warrant further investigation.
Antimicrobial Potential
Research has indicated that compounds with similar structures to 4-(pentafluoroethyl)aniline hydrochloride may exhibit antimicrobial properties. For instance:
- Inhibition Studies : Compounds structurally related to anilines have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorinated groups can enhance lipophilicity and possibly increase membrane permeability, leading to improved efficacy against microbial strains .
Cytotoxicity
The cytotoxic effects of fluorinated anilines have been explored in various studies. While specific data on 4-(pentafluoroethyl)aniline hydrochloride is scarce, general trends suggest that increased fluorination can lead to enhanced toxicity profiles due to metabolic activation pathways that generate reactive metabolites .
Comparative Analysis with Related Compounds
A comparative analysis of related compounds can provide insights into the biological activity of 4-(pentafluoroethyl)aniline hydrochloride. The following table summarizes key features and activities of structurally similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activities |
|---|---|---|
| 4-Fluoroaniline | C₆H₆F₃N | Moderate antibacterial activity |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | Inhibits certain bacterial strains |
| Pentafluoroethylaniline | C₈H₈F₅N | Potentially higher lipophilicity and activity |
The unique combination of a highly fluorinated alkyl group with an aniline structure in 4-(pentafluoroethyl)aniline hydrochloride may enhance its stability and biological activity compared to these analogs.
Toxicological Studies
Toxicological assessments indicate that many fluorinated compounds exhibit irritant properties. Specifically, 4-(pentafluoroethyl)aniline hydrochloride has been classified as an irritant upon contact with skin or eyes . Such findings highlight the need for careful handling and further evaluation of its safety profile.
Scientific Research Applications
General Applications
- Pharmaceuticals Due to its potential biological activity, 4-(Pentafluoroethyl)aniline hydrochloride is used in pharmaceutical research and development.
- Materials Science This compound is also applicable in materials science for creating materials with unique properties.
- Building Block in Synthesis It serves as a building block in the synthesis of complex organic molecules, aiding in developing new materials and pharmaceuticals.
- Specialty Chemicals and Materials Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Reactivity
The reactivity of 4-(Pentafluoroethyl)aniline hydrochloride stems from both the aniline moiety and the pentafluoroethyl substituent. Key reactions include:
- Oxidation The compound can undergo oxidation to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can convert the compound into its corresponding amine or other reduced forms. Reducing agents like lithium aluminum hydride () or hydrogen gas () in the presence of a catalyst can be employed.
- Substitution The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions. Reagents like sodium hydride () or other strong bases are often used to facilitate substitution reactions.
Scientific Research Applications
4-(Pentafluoroethyl)aniline hydrochloride is used in scientific research across various disciplines:
- Chemistry It is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
- Biology The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Case Studies
- Antimicrobial Efficacy Studies have evaluated the antimicrobial activity of fluorinated anilines, including derivatives similar to 4-(Pentafluoroethyl)aniline hydrochloride. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced apoptosis at concentrations ranging
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(Pentafluoroethyl)aniline hydrochloride with its analogs:
Key Observations:
Preparation Methods
General Synthetic Routes to Substituted Anilines and Their Hydrochlorides
Substituted anilines such as 4-(Pentafluoroethyl)aniline hydrochloride are typically prepared via:
- Nucleophilic Aromatic Substitution (SNAr) on suitably activated aromatic rings.
- Reduction of Nitro-substituted Precursors to the corresponding anilines.
- Direct Amination of halogenated aromatic compounds.
- Formation of the hydrochloride salt by treatment of the free amine with hydrochloric acid.
These methods ensure high purity and yield of the aniline hydrochloride salts, which are often more stable and easier to handle than the free amines.
Specific Considerations for 4-(Pentafluoroethyl)aniline Hydrochloride
The pentafluoroethyl group is a strongly electron-withdrawing fluorinated substituent, which influences the reactivity of the aromatic ring and the amine functionality. This necessitates tailored synthetic approaches:
- Introduction of the Pentafluoroethyl Group: This can be achieved by electrophilic or nucleophilic pentafluoroethylation of a suitable aromatic precursor. Common reagents include pentafluoroethyl iodide or bromide under transition-metal catalysis or radical conditions.
- Reduction of Nitro Precursors: Often, the pentafluoroethyl-substituted nitrobenzene derivative is synthesized first, followed by catalytic hydrogenation or chemical reduction (e.g., using iron/HCl or SnCl2) to yield the aniline.
- Salt Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Preparation Methodology Extracted from Analogous Compounds
Though direct experimental data on 4-(Pentafluoroethyl)aniline hydrochloride is scarce in the sources, the preparation of similar substituted aniline hydrochlorides and related pharmaceutical intermediates provides a useful framework:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Synthesis of pentafluoroethyl-substituted aromatic precursor | Via electrophilic/nucleophilic pentafluoroethylation, often under catalytic conditions | High yield reported in literature for analogous compounds |
| 2 | Reduction of nitro group to aniline | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl, SnCl2) | Typically >80% yield with high purity |
| 3 | Formation of hydrochloride salt | Treatment of free amine with HCl in ether or aqueous solution | Quantitative conversion to hydrochloride salt |
Analytical Data and Characterization
For substituted anilines and their hydrochlorides, characterization is critical to confirm structure and purity:
- Melting Point: Hydrochloride salts generally have higher melting points than free amines.
- NMR Spectroscopy: ^1H and ^19F NMR provide information on aromatic and fluorinated substituents.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy: Identifies characteristic amine and salt vibrations.
- Purity: Assessed by chromatographic methods such as HPLC.
Summary Table of Preparation Parameters for Related Substituted Aniline Hydrochlorides
| Parameter | Typical Values / Conditions | Notes |
|---|---|---|
| Starting Material | Nitro-substituted pentafluoroethyl benzene | Commercially available or synthesized |
| Reduction Method | Catalytic hydrogenation or chemical reduction | Pd/C, H2 or Fe/HCl, SnCl2 |
| Solvent | Ethanol, methanol, or aqueous acidic medium | Dependent on reduction method |
| Hydrochloride Formation | Addition of HCl gas or aqueous HCl | Precipitates as solid salt |
| Yield | 75-90% | High yields typical with optimized steps |
| Purity | >98% (by HPLC or NMR) | Required for pharmaceutical use |
| Characterization Techniques | NMR, MS, IR, Melting Point | Confirm identity and purity |
Research Findings and Industrial Relevance
- The presence of the pentafluoroethyl group can enhance the chemical stability and biological activity of the aniline derivative.
- Industrial synthesis must balance reaction efficiency, cost of fluorinated reagents, and environmental considerations.
- Hydrochloride salt formation improves compound handling and formulation in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Pentafluoroethyl)aniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing aniline derivatives with pentafluoroethylating agents (e.g., pentafluoroethyl iodide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. Catalysts such as Cu(I) or Pd(0) can enhance yields (up to 70–85%). Purity is improved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR confirm the presence of the pentafluoroethyl group (distinct F signals at δ -80 to -85 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve impurities (retention time ~8–10 min at 254 nm).
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z ~304.1 .
Q. How does the hydrochloride salt form impact solubility and purification strategies?
- Methodological Answer : The hydrochloride salt improves water solubility (1–5 mg/mL in HO) but reduces solubility in non-polar solvents. Purification via acid-base extraction (using NaOH to free the amine, followed by HCl re-protonation) minimizes residual solvents. Crystallization from ethanol/water (1:3) yields >95% purity .
Advanced Research Questions
Q. How do crystallographic software tools like SHELX and OLEX2 assist in determining its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K are refined using SHELXL for small-molecule structures. OLEX2 integrates structure solution (via dual-space algorithms) and refinement, validating hydrogen bonding (N–H···Cl interactions) and fluorine packing motifs. Disordered pentafluoroethyl groups require constraints (ISOR, DELU) to stabilize refinement .
Q. What reaction mechanisms explain its behavior in nucleophilic substitution or coupling reactions?
- Methodological Answer : The electron-withdrawing pentafluoroethyl group activates the aromatic ring for electrophilic substitution. In Suzuki-Miyaura coupling, Pd(PPh) catalyzes cross-coupling with boronic acids at the para position. Mechanistic studies (DFT calculations) show a lower energy barrier (~15 kcal/mol) for para selectivity compared to meta .
Q. How can researchers address contradictions in experimental data, such as unexpected spectroscopic results?
- Methodological Answer :
- Unexpected F NMR Splitting : May arise from dynamic rotational barriers in the pentafluoroethyl group. Variable-temperature NMR (VT-NMR) between -40°C and 25°C resolves splitting patterns.
- HPLC Peak Anomalies : Use high-resolution mass spectrometry (HRMS) to identify co-eluting impurities (e.g., dehalogenated byproducts).
- Crystallographic Disorder : Apply twinning refinement (TWIN/BASF in SHELXL) for pseudo-merohedral twins .
Q. What role does 4-(Pentafluoroethyl)aniline hydrochloride play in designing enzyme inhibitors or receptor antagonists?
- Methodological Answer : The compound serves as a fluorinated pharmacophore in kinase inhibitors (e.g., JAK2/STAT3 pathways). Its pentafluoroethyl group enhances binding affinity via hydrophobic interactions with ATP-binding pockets. Structure-activity relationship (SAR) studies involve substituting the aniline moiety with heterocycles (e.g., pyridine) to modulate IC values .
Q. What are the key challenges in detecting genotoxic impurities during synthesis?
- Methodological Answer : Residual alkylating agents (e.g., pentafluoroethyl iodide) must be quantified at ppm levels. LC-MS/MS with a limit of detection (LOD) <0.1 ppm using a zwitterionic HILIC column (gradient: 5–95% acetonitrile in 10 mM ammonium formate). Accelerated stability studies (40°C/75% RH for 6 months) validate impurity control strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
